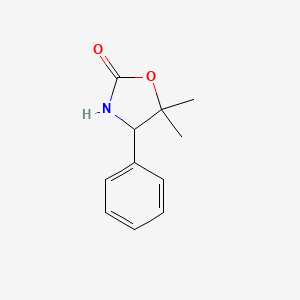
(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone is a versatile organic compound with the molecular formula C11H13NO2. It is a chiral auxiliary used in asymmetric synthesis, particularly in diastereoselective Michael additions . This compound is known for its stability and effectiveness in various chemical reactions, making it a valuable tool in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2,2-dimethyl-1,3-propanediol in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions and yields the desired oxazolidinone .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones with different substituents.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives that retain the core oxazolidinone structure .
Scientific Research Applications
(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone exerts its effects involves its role as a chiral auxiliary. It facilitates the formation of diastereomeric intermediates, which can be selectively transformed into desired enantiomers. The molecular targets include various electrophiles and nucleophiles, and the pathways involve stereoselective reactions that enhance the yield and purity of the final products .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyloxazolidine-2,4-dione: Known for its use as an anticonvulsant and in the synthesis of other oxazolidinones.
4-Phenyl-2-oxazolidinone: Another chiral auxiliary used in asymmetric synthesis.
Uniqueness
(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone stands out due to its stability, ease of synthesis, and effectiveness in a wide range of reactions. Its ability to form stable diastereomeric intermediates makes it particularly valuable in the synthesis of enantiomerically pure compounds .
Properties
CAS No. |
33664-93-6 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-11(2)9(12-10(13)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13) |
InChI Key |
HSQRCAULDOQKPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NC(=O)O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


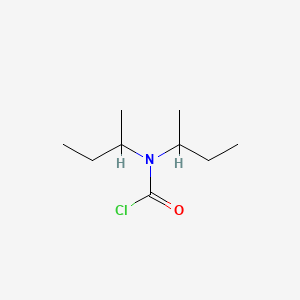
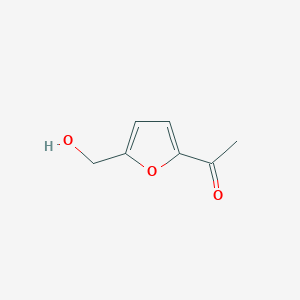
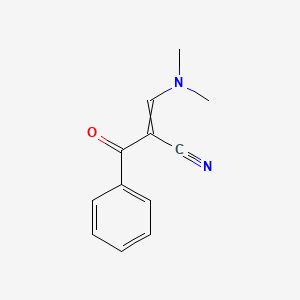
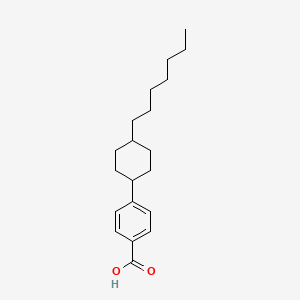
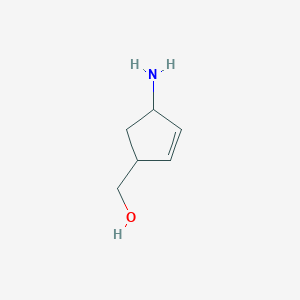
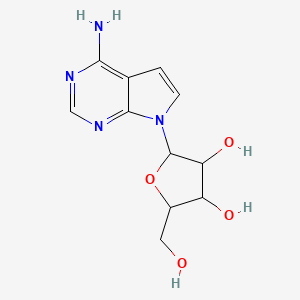
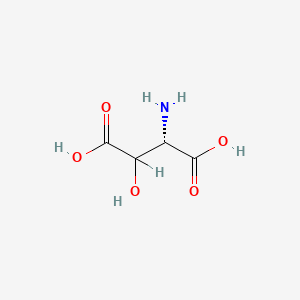
![N,N'-Ethylenebis[2-cyanoacetamide]](/img/structure/B8814797.png)
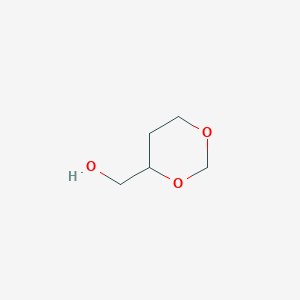
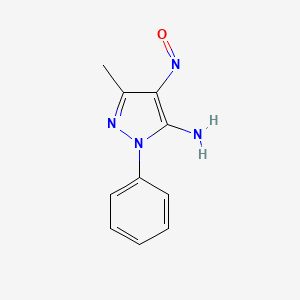
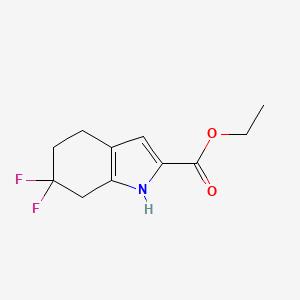
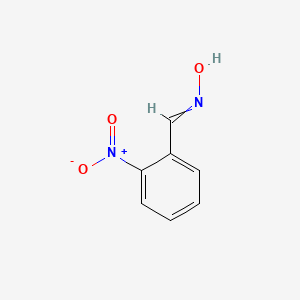
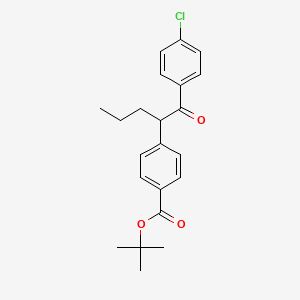
![2-({2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8814849.png)
